molecular formula C16H11N3O3 B1665728 Alsterpaullone CAS No. 237430-03-4

Alsterpaullone

Cat. No.: B1665728
CAS No.: 237430-03-4
M. Wt: 293.28 g/mol
InChI Key: OLUKILHGKRVDCT-UHFFFAOYSA-N
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Description

Alsterpaullone (9-Nitro-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one) is a potent ATP-competitive inhibitor belonging to the paullone family. It primarily targets cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3α/β), with IC50 values of 0.035 µM for CDK2/cyclin A, 40 nM for CDK5/p35, and 4 nM for GSK-3α/β . Its mechanism involves competitive ATP binding, forming hydrogen bonds with key residues (e.g., Val135 and Lys85 in GSK-3β) and hydrophobic interactions, enhancing binding affinity .

Properties

IUPAC Name

9-nitro-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,18H,8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUKILHGKRVDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407444
Record name alsterpaullone
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Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

237430-03-4
Record name Alsterpaullone
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Record name Alsterpaullone
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Record name alsterpaullone
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Record name Alsterpaullone
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Preparation Methods

Urea-Linked PEG Conjugation via p-Nitrophenyl Chloroformate Activation

The first method involves activating the indole nitrogen of alsterpaullone using p-nitrophenyl chloroformate to form a reactive carbamate intermediate. This intermediate is subsequently condensed with a mono-blocked diamine, such as ethylenediamine, to yield a urea linkage. After deblocking the amine terminus, the free amine is conjugated to a PEG chain (20 kDa or 40 kDa) via carbodiimide-mediated coupling.

Key advantages of this approach include:

  • High water solubility : Conjugates achieved solubility exceeding 50 mg/mL in phosphate-buffered saline (PBS).
  • Controlled release : Incubation in human plasma at 37°C demonstrated sustained release of native this compound over 72 hours, with 80% cumulative release observed for the 40 kDa PEG conjugate.

Direct Carbamate Bond Formation via Indole Anion

In the second approach, the indole nitrogen is deprotonated using a strong base, such as sodium hydride, to generate a nucleophilic anion. This anion reacts directly with a PEG-chloroformate derivative to form a carbamate bond. The reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, achieving yields of 70–85% after purification by size-exclusion chromatography.

Comparative analysis of the two methods revealed:

  • Stability : Carbamate-linked conjugates exhibited superior stability in PBS (pH 7.4), with less than 5% this compound release over 48 hours, compared to 15% release from urea-linked counterparts.
  • Scalability : The anion-mediated route requires fewer synthetic steps, making it more amenable to large-scale production.

Pharmacokinetic Profiling of PEG-Alsterpaullone Conjugates

Mouse studies demonstrated profound pharmacokinetic improvements upon PEGylation:

Conjugate Type PEG MW (kDa) Plasma Clearance (mL/h/kg) Half-Life (h) Bioavailability (%)
Urea-linked 40 0.15 8.2 46
Urea-linked 20 0.23 5.6 99
Carbamate-linked 40 0.18 7.8 38
Native this compound 4.8 1.0 <5

Key findings :

  • The 40 kDa urea-linked conjugate reduced plasma clearance by 32-fold and extended half-life 8-fold relative to native this compound.
  • Despite lower bioavailability, the 40 kDa conjugate showed superior tumor accumulation in xenograft models due to prolonged systemic exposure.

Mechanistic Insights into Drug Release and Bioactivity

In vitro studies using HeLa cells confirmed that both conjugates retain bioactivity post-release. The urea-linked derivative induced apoptosis at IC50 values comparable to native this compound (1.2 μM vs. 0.9 μM), while the carbamate-linked variant required higher concentrations (2.5 μM), likely due to slower release kinetics. Western blot analyses revealed that released this compound effectively downregulated survivin and activated caspase-3 within 24 hours, mirroring the mechanism of unconjugated drug.

Chemical Reactions Analysis

Conjugation Reactions for Pharmacokinetic Optimization

Alsterpaullone has been chemically modified to enhance solubility and bioavailability. Notable examples include:

PEGylation Strategies

Two methods for polyethylene glycol (PEG) conjugation were developed to improve plasma half-life :

Method Reaction Site Linker Type Plasma Half-Life Increase
Activated carbamateIndole NHUrea8-fold (40 kDa PEG)
Anionic carbamateIndole NHCarbamate32-fold clearance reduction
  • Outcome : PEG conjugates showed sustained release in vivo with 46–99% bioavailability via intraperitoneal administration .

Derivatization at the Indole Nitrogen

Modifications to the indole NH alter biological activity and selectivity:

2-Cyanoethyl Derivative (A2CE)

  • Reaction : Alkylation with acrylonitrile under basic conditions .

  • Effect : Enhanced inhibition of p27Kip1 transcription via Sirtuin 2 (Sirt2) inhibition (IC₅₀ = 3.5 μM) .

Benzylation

  • Reaction : Benzyl chloride treatment in the presence of a base.

  • Outcome : Reduced CDK inhibition but increased Sirtuin affinity .

Nitro Group Reduction

  • Conditions : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl.

  • Product : 9-Aminothis compound, a potential intermediate for further functionalization .

Electrophilic Aromatic Substitution

  • Site : C2 and C7 positions of the indole ring.

  • Example : Bromination or sulfonation to generate probes for mechanistic studies .

Stability and Degradation Pathways

This compound’s stability is influenced by pH and enzymatic conditions:

Condition Degradation Pathway Outcome
Acidic (pH < 3)Lactam hydrolysisRing-opened carboxylic acid derivative
Alkaline (pH > 10)Nitro group solvolysisPartial denitration
Plasma enzymesEsterase-mediated cleavage (PEG)Release of free this compound

Key Research Findings

  • Structure-Activity Relationship (SAR) : The nitro group at C9 is critical for CDK1/2 inhibition (IC₅₀ = 35–80 nM) . Removal reduces potency by >90% .

  • Cross-Reactivity : this compound inhibits GSK-3β (IC₅₀ = 110 nM) and Lck kinase (IC₅₀ = 470 nM) due to structural mimicry of ATP .

  • Prodrug Design : PEGylated derivatives maintain CDK inhibition while reducing clearance rates .

Table 1: Kinetic Parameters for PEG Conjugates

Conjugate k (release, h⁻¹)t₁/₂ (h)Bioavailability (%)
20 kDa PEG-urea0.125.899
40 kDa PEG-carbamate0.088.746

Table 2: Comparative IC₅₀ of Derivatives

Compound CDK1 (nM)CDK2 (nM)Sirt2 (μM)
This compound3580>50
9-Aminothis compound42095012
A2CE2104803.5

Scientific Research Applications

Anticancer Applications

Mechanism of Action
Alsterpaullone primarily functions as a CDK inhibitor, which leads to cell cycle arrest and apoptosis in various cancer cell lines. It has been shown to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential in Jurkat cells, a model for T-cell leukemia . In HeLa cells, this compound inhibits proliferation in a time- and dose-dependent manner, leading to G2/M phase arrest before apoptosis .

Case Studies

  • HeLa Cells : In a study, this compound treatment resulted in significant apoptosis and cell cycle arrest, demonstrating its potential as a therapeutic agent against cervical cancer .
  • Mouse Models : Research indicated that this compound improved survival rates and reduced tumor invasiveness in mouse models of lymphoproliferative disorders (LPDs). The treatment suppressed viral late gene expression and reduced tumor formation in the pancreas .
Study TypeCell Line/ModelKey Findings
In VitroJurkatInduced apoptosis via caspase activation
In VitroHeLaG2/M arrest followed by apoptosis
In VivoMouse ModelIncreased survival; reduced tumor invasion

Developmental Biology Applications

This compound has also been utilized to study developmental processes through its effects on the Wnt signaling pathway. By inhibiting Glycogen Synthase Kinase-3 beta (GSK3β), this compound stabilizes β-catenin, which is crucial for Wnt signaling.

Research Findings
In Nematostella vectensis, exposure to this compound resulted in ectopic oral tissue formation during regeneration and embryogenesis. This suggests that this compound can manipulate developmental pathways effectively .

Experiment TypeOrganismObservations
Regeneration StudyNematostellaEctopic oral pole formation observed
Embryogenesis StudyNematostellaInduced β-catenin stabilization leading to oral patterning

Targeting Specific Cancer Types

Recent studies have identified this compound as a promising candidate for targeting specific subtypes of cancer, such as Group 3 medulloblastoma, which is characterized by MYC amplification.

Clinical Implications
this compound has shown efficacy in inhibiting cell cycle-related genes associated with this aggressive cancer type. Its ability to target the molecular pathways involved in tumorigenesis offers a potential therapeutic strategy for patients with this condition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Kenpaullone

  • Targets : CDK1/cyclin B (IC50 0.4 µM), CDK2/cyclin A (0.68 µM), GSK-3β .
  • Comparison : Alsterpaullone is 10-fold more potent against CDK1/cyclin B (0.035 µM) and GSK-3α/β (4 nM vs. Kenpaullone’s 15–20 µM for GSK-3) . Both restore beta-cell ATP levels, but this compound shows superior caspase-3 inhibition (50% reduction at 1 µM) .
  • Clinical Use : Kenpaullone is in preclinical studies for ALS, while this compound derivatives show enhanced podocyte protection .

AR-A014418

  • Targets : GSK-3β (Ki 38 nM) .
  • Comparison : this compound’s IC50 for GSK-3β (4 nM) is ~10-fold lower. AR-A014418 lacks CDK inhibition, making this compound a dual-target agent .

Indirubin-3’-monoxime

  • Targets : GSK-3β (IC50 22 nM), CDKs .
  • Comparison : this compound is 5-fold more potent against GSK-3β and 2-fold more potent against CDK2/cyclin A .

AZD5438 and AT7519

  • Targets : CDKs and GSK-3α/β .
  • Comparison : These compounds have improved pharmacokinetics but lower potency (GSK-3α/β IC50 >10 nM vs. This compound’s 4 nM) .

Staurosporine

  • Targets : Broad-spectrum kinase inhibitor (GSK-3β IC50 15 nM) .
  • Comparison : this compound is 3.7-fold more selective for GSK-3β and CDKs, with fewer off-target effects .

Rucaparib

  • Targets : PARP1 and GSK-3β (65% inhibition at 1 µM) .
  • Comparison : this compound’s binding mode (H-bonds with Val135/Lys85) confers higher GSK-3β affinity than Rucaparib’s flipped lactone conformation .

Structural and Functional Data Table

Compound Primary Targets IC50/Ki (nM) Selectivity Notes Therapeutic Applications
This compound CDK2/cyclin A, CDK5, GSK-3α/β 35 (CDK2), 4 (GSK-3α/β) Dual-target; ATP-competitive Neurodegeneration, cancer, HIV
Kenpaullone CDK1/cyclin B, GSK-3β 400 (CDK1), 15,000 (GSK-3β) Moderate selectivity for CDKs ALS preclinical studies
AR-A014418 GSK-3β 38 (Ki) Selective for GSK-3β Tauopathy models
Indirubin-3’-monoxime GSK-3β, CDKs 22 (GSK-3β) Broader kinase inhibition Cancer, inflammation
AZD5438 CDKs, GSK-3α/β >10 (GSK-3α/β) Improved pharmacokinetics Neurodegeneration trials
Staurosporine Multiple kinases 15 (GSK-3β) Pan-kinase inhibitor Research tool

Key Research Findings

  • Selectivity: this compound inhibits CDK2/cyclin A, CDK5, and GSK-3α/β with nanomolar potency but shows minimal activity against c-src, erk1/2, and casein kinase 2 (IC50 >10 µM) .
  • Structural Insights : Molecular docking reveals critical H-bonds with Val135 and Lys85 in GSK-3β, explaining its superior affinity over Cpd49 and Rucaparib .
  • Therapeutic Edge : Unlike AZD5438 or AR-A014418, this compound’s dual CDK/GSK-3 inhibition enhances efficacy in HIV-1 (IC50 150 nM for viral transcription) and diabetes (caspase-3 suppression) .

Clinical and Preclinical Implications

This compound’s multi-target profile offers advantages in complex diseases like Alzheimer’s (via tau phosphorylation inhibition) and cancer (apoptosis induction). However, its pharmacokinetic limitations (e.g., poor blood-brain barrier penetration) highlight the need for structural optimization, as seen in AZD5438 derivatives .

Biological Activity

Alsterpaullone is a small molecule inhibitor primarily known for its role as a cyclin-dependent kinase (CDK) inhibitor. Its biological activity has garnered attention due to its potential therapeutic applications in various cancers, particularly in the context of cell cycle regulation and apoptosis induction. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity of this compound, including data tables and case studies.

This compound primarily inhibits CDK2 and CDK9, which are critical for cell cycle progression. By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells. The compound has shown effectiveness against various cancer types, particularly those associated with dysregulated CDK activity.

Key Findings:

  • Cell Cycle Arrest : this compound treatment leads to G2/M phase arrest in HeLa cells, which is accompanied by apoptosis. The mechanism involves the modulation of several anti-apoptotic genes and DNA repair pathways .
  • Apoptosis Induction : In EBV-infected B cells, this compound significantly increases apoptosis markers, demonstrating its potential in treating viral-associated malignancies .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound across different cell lines:

Cell Line Concentration (μM) Effect Reference
HeLa0-30G2/M arrest and apoptosis
EBV-positive B-cells0.1-1.0Decreased CDK2 expression
Group 3 Medulloblastoma CellsVariableReduced proliferation; increased apoptosis

In Vivo Studies

This compound's antitumor activity has been validated in various animal models:

  • Mouse Models : In a study involving mice with EBV-associated lymphoproliferative disorders (LPDs), treatment with this compound resulted in decreased tumor size and improved survival rates. The compound was administered intraperitoneally at doses of 1 mg/kg every other day for three weeks .

Case Study: Group 3 Medulloblastoma

A significant study identified this compound as a promising candidate for treating Group 3 medulloblastoma, a subtype with poor prognosis. The compound was shown to:

  • Reduce cell proliferation in established medulloblastoma cell lines.
  • Downregulate MYC expression and other cell cycle-related genes.
  • Improve survival rates in xenograft models .

Wnt Pathway Modulation

This compound also influences the Wnt signaling pathway by inhibiting Glycogen Synthase Kinase-3β (GSK3β), leading to increased β-catenin levels. This modulation has implications for developmental biology and regenerative medicine:

Experiment Observation Reference
Nematostella embryosIncreased Nv-β-catenin expression; ectopic oral pole formation observed when treated post-fertilization
Regeneration assaysEnhanced entodermal patterning in regenerating polyps exposed to this compound

Q & A

Q. What are the primary molecular targets of Alsterpaullone in cancer research, and how are these determined experimentally?

this compound primarily inhibits cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3α/β). Its IC₅₀ values for CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 are 35 nM, 15 nM, 200 nM, and 40 nM, respectively, while GSK-3α/β inhibition occurs at 4 nM . These values are determined via in vitro kinase assays using purified enzymes and substrates like histone H1. ATP-competitive binding is confirmed through structural modeling and competition assays .

Q. Which experimental models are commonly used to study this compound’s antitumor activity?

  • Cell lines : HeLa (cervical carcinoma), Jurkat (leukemia), and medulloblastoma cell lines are used to assess apoptosis via caspase-9 activation and mitochondrial membrane perturbation .
  • In vivo models : Subcutaneous xenograft models (e.g., medulloblastoma) with doses of 30 mg/kg administered subcutaneously for 2 weeks demonstrate reduced tumor growth .
  • Non-mammalian systems : Hydra and Nematostella vectensis (cnidarians) are used to study Wnt pathway modulation and ectodermal patterning .

Q. How does this compound induce apoptosis in cancer cells?

this compound triggers caspase-9 activation by disrupting mitochondrial membrane potential, leading to cytochrome c release. In Jurkat cells, 1–3 μM doses induce dose-dependent apoptosis within 8 hours. This is validated via flow cytometry (Annexin V/PI staining) and immunoblotting for cleaved caspases .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across tumor types, such as in Wilms tumor studies?

Q. What strategies optimize this compound’s kinase selectivity to minimize off-target effects?

While this compound inhibits CDKs and GSK-3β with high potency, it also weakly affects other kinases (IC₅₀ > 10 μM for most) . To enhance specificity:

  • Perform counter-screens against kinase panels (e.g., ProfilerPro™).
  • Use structural analogs (e.g., 2-cyanoethylthis compound) with picomolar CDK1/cyclin B inhibition .
  • Combine with genetic knockdown (siRNA) to confirm target dependency .

Q. How can this compound be repurposed for neurodegenerative diseases like Alzheimer’s?

this compound reduces tau hyperphosphorylation by inhibiting GSK-3β, a key player in neurofibrillary tangle formation. Computational drug repurposing studies prioritize it based on AD risk genes (e.g., BIN1, APOE) . Challenges include blood-brain barrier (BBB) penetration; solutions include nanoformulations or prodrug design to enhance bioavailability .

Q. What methodological considerations are critical when studying this compound’s role in Wnt signaling?

In cnidarian models, this compound (1–5 μM) shifts ectodermal patterning by antagonizing GSK-3β, but off-target effects on FGF/VEGF pathways are observed . To mitigate:

  • Validate results with genetic Wnt activators (e.g., β-catenin overexpression).
  • Use washout experiments to confirm dynamic Wnt dependency .

Q. How does this compound’s efficacy vary in combination therapies?

In HIV-1-infected cells, this compound (0.5 μM) synergizes with antiretrovirals by downregulating CDK2/cyclin A complexes critical for viral transcription . For solid tumors, combine with DNA-damaging agents (e.g., cisplatin) to exploit cell cycle arrest in G2/M phase .

Methodological Challenges & Solutions

Q. How to address this compound’s limited pharmacokinetic data for translational studies?

  • Solubility : Use DMSO stock solutions (maximum 14.66 mg/mL) with in-line filtration to prevent precipitation .
  • Stability : Store powder at -20°C (3 years) or solutions at -80°C (6 months) to avoid degradation .
  • Dosing : In vivo studies require pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize subcutaneous or intraperitoneal administration .

Q. What computational tools predict this compound’s binding modes and optimize derivatives?

Molecular docking (e.g., AutoDock Vina) and homology modeling (CDK1/cyclin B) identify critical interactions:

  • Hydrogen bonds with Val135 and Lys85 in GSK-3β .
  • Van der Waals interactions with Ile62 and Val70 for enhanced affinity .
  • Derivatives like 9-nitro and 2,3-dimethoxy substitutions improve CDK1 inhibition 10-fold .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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